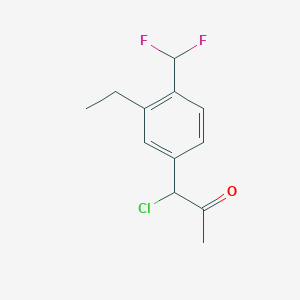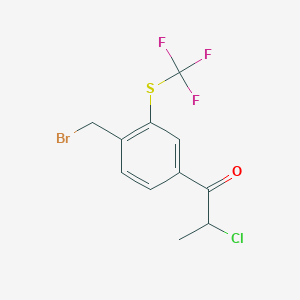
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Métodos De Preparación
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The bromomethyl group can be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS). The final step involves the chlorination of the propanone moiety, which can be achieved using thionyl chloride or similar chlorinating agents.
Análisis De Reacciones Químicas
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can convert the ketone group to secondary alcohols.
Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Biology: The compound’s unique functional groups make it a useful probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the bromomethyl and chloropropanone groups can participate in covalent modifications of the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethylthio)benzene: This compound lacks the chloropropanone moiety and is primarily used as a precursor in the synthesis of more complex molecules.
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the bromomethyl and trifluoromethylthio groups, which can affect its reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H9BrClF3OS |
|---|---|
Peso molecular |
361.61 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,6H,5H2,1H3 |
Clave InChI |
MACHVQALNYRLGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)CBr)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


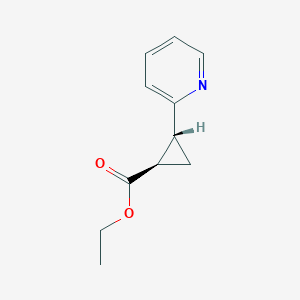
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)


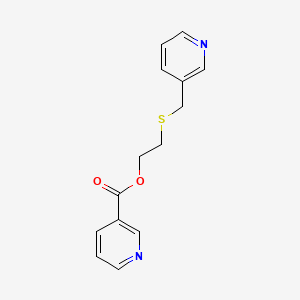
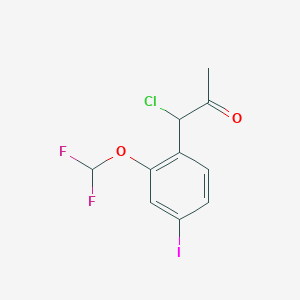

![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
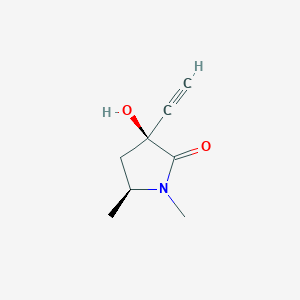
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)

![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
![Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14040855.png)
